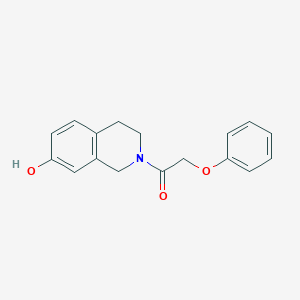
cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone, also known as CP-47,497, is a synthetic cannabinoid that has been found to have significant effects on the body's endocannabinoid system. This compound was first synthesized in the 1990s and has since been studied extensively for its potential applications in scientific research.
Wirkmechanismus
Cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone works by binding to the CB1 and CB2 receptors in the body's endocannabinoid system. This binding activates a series of biochemical pathways that can have a number of different effects on the body, including the modulation of pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been found to have a number of different biochemical and physiological effects on the body, including the modulation of pain, inflammation, and other physiological processes. This compound has also been found to have potential applications in the treatment of certain types of cancer, as well as in the management of other chronic conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone is its ability to selectively target the CB1 and CB2 receptors in the body's endocannabinoid system. This makes it a useful tool for studying the effects of cannabinoids on these receptors, as well as for developing new treatments for a variety of different conditions. However, there are also limitations to the use of cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone in lab experiments, including the potential for toxicity and the need for specialized equipment and reagents.
Zukünftige Richtungen
There are a number of different future directions for research on cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone, including the development of new synthetic cannabinoids with improved properties and the exploration of new applications for this compound in the treatment of a variety of different conditions. Other potential areas of research include the identification of new targets for cannabinoids in the body's endocannabinoid system and the development of new methods for synthesizing and purifying these compounds.
Synthesemethoden
The synthesis of cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone involves several steps, including the formation of an isoquinoline ring and the addition of a cyclopropyl group to the molecule. This process requires a high degree of skill and precision, as well as specialized equipment and reagents.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been used extensively in scientific research to study the effects of cannabinoids on the body's endocannabinoid system. This compound has been found to have a number of potential applications, including the treatment of chronic pain, inflammation, and other conditions.
Eigenschaften
IUPAC Name |
cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-12-4-3-9-5-6-14(8-11(9)7-12)13(16)10-1-2-10/h3-4,7,10,15H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCXWZDBISQRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

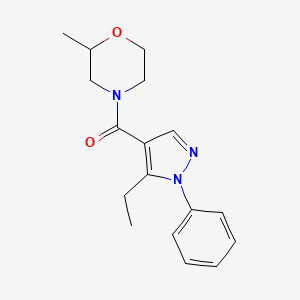
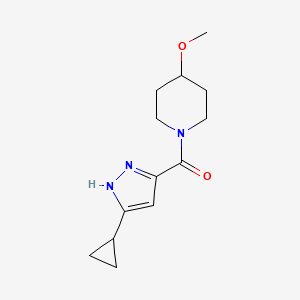
![2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide](/img/structure/B7509634.png)
![(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one](/img/structure/B7509641.png)

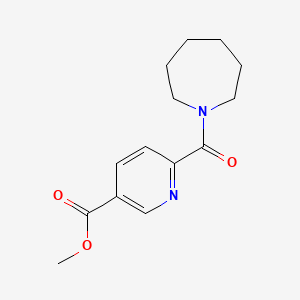

![4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7509678.png)
![Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate](/img/structure/B7509679.png)
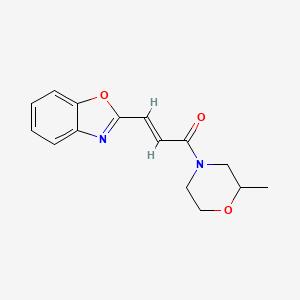

![N,2-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)propanamide](/img/structure/B7509694.png)
![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7509714.png)
